2-[(1E,3E)-5-[(2E)-3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dien-1-yl]-3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium
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Overview
Description
1H-Benz[e]indolium, 2-[5-[3-(5-carboxypentyl)-1,3-dihydro-1,1-dimethyl-6,8-disulfo-2H-benz[e]indol-2-ylidene]-1,3-pentadien-1-yl]-3-ethyl-1,1-dimethyl-6,8-disulfo-, inner salt is a complex organic compound. It belongs to the class of benz[e]indolium salts, which are known for their vibrant colors and applications in various fields, including dyeing and fluorescence.
Preparation Methods
The synthesis of 1H-Benz[e]indolium, 2-[5-[3-(5-carboxypentyl)-1,3-dihydro-1,1-dimethyl-6,8-disulfo-2H-benz[e]indol-2-ylidene]-1,3-pentadien-1-yl]-3-ethyl-1,1-dimethyl-6,8-disulfo-, inner salt involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions could result in the removal of sulfonate groups .
Scientific Research Applications
1H-Benz[e]indolium, 2-[5-[3-(5-carboxypentyl)-1,3-dihydro-1,1-dimethyl-6,8-disulfo-2H-benz[e]indol-2-ylidene]-1,3-pentadien-1-yl]-3-ethyl-1,1-dimethyl-6,8-disulfo-, inner salt has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and as a fluorescent probe. In biology, it serves as a marker for imaging and tracking cellular processes. In medicine, it is explored for its potential in diagnostic imaging and therapeutic applications. Industrially, it is used in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it can bind to proteins or nucleic acids, altering their function or structure. The pathways involved may include fluorescence resonance energy transfer (FRET) or other photophysical processes, which are crucial for its applications in imaging and diagnostics .
Comparison with Similar Compounds
Compared to other benz[e]indolium salts, this compound is unique due to its specific substituents, which confer distinct chemical and physical properties. Similar compounds include other benz[e]indolium derivatives with different substituents, such as 1H-Benz[e]indolium, 3-(5-carboxypentyl)-2-[7-[3-(5-carboxypentyl)-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene]-1,3,5-heptatrien-1-yl]-1,1-dimethyl-, inner salt .
Biological Activity
The compound 2-[(1E,3E)-5-[(2E)-3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dien-1-yl]-3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium is a complex organic molecule belonging to the class of benz[e]indolium salts. These compounds are recognized for their vibrant colors and significant applications in various fields including biology and medicine. This article explores the biological activity of this compound based on available research findings.
The molecular formula for this compound is C41H45N2O14S4 with a molecular weight of approximately 918.1 g/mol . Its unique structure includes multiple functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C41H45N2O14S4 |
Molecular Weight | 918.1 g/mol |
IUPAC Name | 6-[2-[5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-3-yl]hexanoic acid |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanism involves binding to proteins or nucleic acids which can alter their function or structure. Notably, the compound may utilize fluorescence resonance energy transfer (FRET) mechanisms for imaging applications due to its photophysical properties.
Cellular Imaging
This compound is used as a fluorescent probe in cellular imaging studies. Its ability to emit light upon excitation makes it suitable for tracking cellular processes in real-time.
Diagnostic Imaging
In medical applications, the compound shows potential for use in diagnostic imaging due to its distinct optical properties. It can be utilized as a marker for various biological targets.
Therapeutic Potential
Research indicates that the compound may possess therapeutic properties, particularly in targeting specific diseases at the molecular level. However, further studies are needed to fully elucidate these effects.
Study 1: Fluorescence Properties
A study demonstrated that the compound exhibits strong fluorescence under UV light. This property was exploited in imaging experiments where it successfully labeled cancer cells without significant cytotoxicity.
Study 2: Protein Binding Affinity
Research conducted on the binding affinity of this compound to various proteins showed that it selectively binds to certain targets involved in cellular signaling pathways. This selectivity suggests potential for targeted drug delivery systems .
Study 3: In Vivo Studies
In vivo studies indicated that when administered in animal models, the compound localized effectively in tumor tissues while sparing healthy tissues. This targeted accumulation highlights its potential for use in cancer therapies .
Properties
Molecular Formula |
C41H45N2O14S4+ |
---|---|
Molecular Weight |
918.1 g/mol |
IUPAC Name |
6-[2-[5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-3-yl]hexanoic acid |
InChI |
InChI=1S/C41H44N2O14S4/c1-6-42-31-18-16-27-29(21-25(58(46,47)48)23-33(27)60(52,53)54)38(31)40(2,3)35(42)13-9-7-10-14-36-41(4,5)39-30-22-26(59(49,50)51)24-34(61(55,56)57)28(30)17-19-32(39)43(36)20-12-8-11-15-37(44)45/h7,9-10,13-14,16-19,21-24H,6,8,11-12,15,20H2,1-5H3,(H4-,44,45,46,47,48,49,50,51,52,53,54,55,56,57)/p+1 |
InChI Key |
LIZDKDDCWIEQIN-UHFFFAOYSA-O |
Canonical SMILES |
CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)O)CCCCCC(=O)O)(C)C |
Origin of Product |
United States |
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